Cericlamine

Sleep-wake cycle Tolerance Paradoxical sleep

Cericlamine is a potent, selective serotonin reuptake inhibitor (SSRI) with a unique amphetamine-derived structure, making it an essential research tool for studies requiring precise serotonergic interrogation without off-target confounds. Unlike marketed SSRIs, Cericlamine does not alter 5-HT1A, 5-HT2A, 5-HT2C, or 5-HT3 receptor density after chronic treatment, enabling clean isolation of postsynaptic signaling adaptations. It is ideal for sleep-wake cycle analysis, serotonin depletion model validation, and PK/PD studies due to its 8-hour half-life. Procure this discontinued clinical candidate for advanced neuroscience research.

Molecular Formula C12H17Cl2NO
Molecular Weight 262.17 g/mol
CAS No. 112922-55-1
Cat. No. B054518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCericlamine
CAS112922-55-1
Synonyms2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol
cericlamine
JO 1017
JO-1017
Molecular FormulaC12H17Cl2NO
Molecular Weight262.17 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C
InChIInChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3
InChIKeyFWYRGHMKHZXXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cericlamine (CAS 112922-55-1) Procurement Overview: A Discontinued Phase III SSRI from the Amphetamine Class


Cericlamine (developmental code JO-1017) is a potent and moderately selective serotonin reuptake inhibitor (SSRI) belonging to the substituted amphetamine chemical family, specifically a phentermine derivative closely related to chlorphentermine [1]. Investigated by Jouveinal as an antidepressant for major depressive disorder, anxiety disorders, and anorexia nervosa, it reached Phase III clinical trials in 1996 before development was discontinued in 1999 and was never marketed [1]. The compound is a racemic mixture with molecular formula C12H17Cl2NO, molecular weight 262.17 g/mol, and an elimination half-life of 8 hours in humans [1]. Its primary mechanism is selective blockade of the serotonin transporter (SERT), thereby increasing synaptic serotonin availability [2].

Why Cericlamine Cannot Be Replaced by Generic SSRIs: Critical Structural and Pharmacological Distinctions


Cericlamine cannot be directly substituted with other marketed SSRIs such as fluoxetine, sertraline, or paroxetine due to its unique structural classification as an amphetamine derivative, which distinguishes it pharmacologically from most clinically available SSRIs that lack this phenethylamine backbone [1]. This structural divergence confers a distinct selectivity profile: while cericlamine exhibits high affinity for the serotonin transporter, it demonstrates negligible affinity for muscarinic, histaminergic, or other central nervous system receptors, a pattern not uniformly shared across all SSRIs [2]. Furthermore, cericlamine's pharmacokinetic profile, with an 8-hour elimination half-life, differs from longer-acting SSRIs, which may have implications for experimental protocols and washout periods [1]. These differences in receptor engagement and metabolic fate render generic SSRI substitution unsuitable for research requiring precise serotonergic interrogation without off-target confounds.

Cericlamine Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Differential Tolerance Development in Sleep Architecture Modulation: Cericlamine vs. Amoxapine

In a direct head-to-head comparison, cericlamine and amoxapine exhibited divergent effects on paradoxical sleep (PS) tolerance during 14-day chronic administration in rats [1]. Amoxapine induced a sustained decrease in PS throughout the treatment period, whereas cericlamine demonstrated partial tolerance to its PS-inhibitory effect [1]. Furthermore, a rebound of PS occurred exclusively upon cericlamine withdrawal, a phenomenon not observed with amoxapine [1]. This differential temporal profile distinguishes cericlamine's serotonergic modulation from amoxapine's mixed noradrenergic and serotonergic antagonism.

Sleep-wake cycle Tolerance Paradoxical sleep Chronic treatment

Acute Dose-Response Effects on Deep Slow Wave Sleep: Cericlamine vs. Amoxapine

In the same acute administration study, cericlamine and amoxapine were both observed to decrease paradoxical sleep and increase deep slow wave sleep (SWS) in rats, with the effect on SWS being particularly pronounced at lower doses [1]. While direct quantitative comparison of SWS increase magnitude is not provided in the abstract, both compounds produced the same qualitative effect at doses as low as 1 mg/kg i.p. [1]. This demonstrates that cericlamine's SSRI mechanism can acutely modulate sleep architecture comparably to amoxapine's distinct pharmacological profile at the lowest tested doses.

Slow wave sleep Dose-response Acute treatment

Receptor Selectivity Profile: High Affinity for SERT with Negligible Off-Target Binding

Cericlamine exhibits high affinity for the serotonin transporter (SERT) as demonstrated by its binding to [3H]-paroxetine and [3H]-imipramine binding sites, yet it shows minimal affinity for muscarinic, histaminergic, or other central nervous system receptors [1]. This selectivity profile is inferred from in vitro binding studies. While quantitative Ki values are not provided in the available abstract, the qualitative description of high affinity for SERT and very low affinity for other receptor classes supports its classification as a moderately selective SSRI. This contrasts with some other antidepressants that possess additional receptor activities (e.g., amoxapine's 5-HT2/5-HT3 antagonism).

Receptor binding Selectivity Off-target effects SERT

Chronic Treatment Effects on 5-HT1A Receptor Sensitivity: Absence of Binding Site Alterations

A 14-day chronic treatment with cericlamine at 16 mg/kg i.p. twice daily (a dose ensuring complete prevention of 4-methyl-alpha-ethyl-meta-tyramine-induced serotonin depletion) did not alter 5-HT1A, 5-HT2A, 5-HT2C, or 5-HT3 receptor binding site densities in rat brain, as assessed by quantitative autoradiography [1]. This finding is significant because it demonstrates that chronic SSRI exposure with cericlamine does not induce compensatory receptor downregulation or upregulation within the studied serotonergic subtypes, despite functional changes observed in adenylate cyclase activity [1]. This contrasts with some antidepressants that alter receptor densities over time.

5-HT1A receptor Chronic treatment Receptor adaptation Autoradiography

Cericlamine Best-Fit Research and Industrial Application Scenarios Based on Verified Evidence


Chronic SSRI Studies Requiring Minimal Receptor Downregulation Confounds

Researchers investigating the functional consequences of chronic serotonin transporter blockade without the confounding variable of receptor density changes can utilize cericlamine. As demonstrated by Jolas et al. (1994), 14-day treatment with cericlamine does not alter 5-HT1A, 5-HT2A, 5-HT2C, or 5-HT3 receptor binding sites [1]. This property makes cericlamine a superior tool for experiments aiming to isolate postsynaptic signaling adaptations from receptor expression changes, a common limitation of many marketed SSRIs.

Comparative Sleep Architecture Studies with Mixed-Mechanism Antidepressants

For studies examining the differential effects of selective SERT inhibition versus combined noradrenergic/serotonergic modulation on sleep-wake cycles, cericlamine provides a well-characterized reference compound. The direct head-to-head comparison with amoxapine by Maudhuit et al. (1994) establishes that cericlamine produces acute decreases in paradoxical sleep and increases in slow wave sleep, but exhibits unique chronic tolerance and withdrawal rebound patterns [1]. This makes cericlamine an ideal tool for dissecting the serotonergic contributions to sleep architecture regulation.

In Vivo Validation of Serotonergic Depletion Models

Cericlamine's efficacy in preventing 4-methyl-alpha-ethyl-meta-tyramine-induced serotonin depletion at 16 mg/kg i.p. twice daily has been validated [1]. This makes it a useful reference compound for studies requiring pharmacological validation of serotonergic lesion models or for calibrating the sensitivity of serotonin depletion assays. Its defined dose-response for this endpoint provides a reproducible benchmark for in vivo serotonin transporter occupancy studies.

Pharmacokinetic/Pharmacodynamic Modeling with Defined Half-Life

With a well-established elimination half-life of 8 hours in humans [1], cericlamine is suitable for pharmacokinetic/pharmacodynamic (PK/PD) modeling studies where a shorter-acting SSRI is required. This half-life contrasts with longer-acting SSRIs like fluoxetine, allowing for more rapid washout and flexible dosing schedules in experimental protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cericlamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.